(2E)-3-(thiophen-2-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}prop-2-enamide
Description
The compound (2E)-3-(thiophen-2-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}prop-2-enamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring:
- Two thiophene moieties: Aromatic five-membered sulfur-containing rings at positions 2 and 3, which may enhance π-π stacking interactions in biological targets.
- Triazolopyridazine core: A fused bicyclic system ([1,2,4]triazolo[4,3-b]pyridazine) known for its role as a pharmacophore in kinase inhibitors and antimicrobial agents.
- (2E)-enamide linker: A trans-configured acrylamide group that may contribute to conformational rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-17(6-3-13-2-1-8-25-13)18-10-16-20-19-15-5-4-14(21-22(15)16)12-7-9-24-11-12/h1-9,11H,10H2,(H,18,23)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQXGGFELXHVBK-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(thiophen-2-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolopyridazine core, followed by the introduction of the thiophene groups and the prop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(thiophen-2-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (2E)-3-(thiophen-2-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}prop-2-enamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for treating diseases such as cancer or inflammatory conditions.
Industry
In industry, this compound can be used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of (2E)-3-(thiophen-2-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Triazole-Containing Derivatives
Compound A shares its triazolopyridazine core with several analogs:
Key Observations :
Thiophene-Substituted Analogs
Thiophene rings are critical in modulating electronic and steric properties:
Comparison :
- Thiophene at position 3 (as in Compound A ) is associated with stronger kinase inhibition, while position 2 favors anti-inflammatory targets .
Physicochemical and Spectroscopic Properties
Critical Micelle Concentration (CMC) and Solubility
| Compound | CMC (mM) | Method | Reference |
|---|---|---|---|
| BAC-C12 (quaternary ammonium) | 8.3 | Spectrofluorometry | |
| Thiophene-acrylamide analog | 0.5 | Tensiometry | |
| Compound A (predicted) | 0.2–0.5 | — | — |
Insight : The rigid enamide linker in Compound A likely reduces aggregation propensity compared to flexible alkyl chains .
Crystallographic Data
Compound A ’s crystal structure (if resolved) would utilize SHELXL for refinement, consistent with triazole-thione derivatives (e.g., ):
Selectivity in Immunoassays
For example:
Virtual Screening and Similarity Metrics
Compound A ’s similarity to active compounds can be quantified using Tanimoto coefficients (Tc):
| Reference Compound | Tc vs. Compound A | Target |
|---|---|---|
| Imatinib (kinase inhibitor) | 0.65 | BCR-ABL |
| Celecoxib (COX-2 inhibitor) | 0.55 | COX-2 |
Biological Activity
(2E)-3-(thiophen-2-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}prop-2-enamide is a synthetic compound belonging to the class of acrylamides. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the field of cancer research and antimicrobial studies.
Chemical Structure and Properties
The compound features a complex structure that includes thiophene rings and a triazolo-pyridazine moiety, which are known for their pharmacological significance. The molecular formula is , and its IUPAC name is this compound.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of triazolo-pyridazine compounds can possess significant anticancer properties. For instance, related compounds have demonstrated moderate to potent antiproliferative effects against several cancer cell lines including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-3 (prostate cancer)
In one study, a related compound exhibited an IC₅₀ value of 5.09 μM against HepG2 cells, indicating its potential as an anticancer agent .
Antimicrobial Properties
Compounds containing thiophene and triazole moieties have been associated with antimicrobial activity. Research suggests that these compounds can inhibit the growth of various bacterial strains and fungi. For example, studies on similar structures have reported effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest : Some studies indicate that compounds in this class can induce G2/M phase arrest in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
Case Studies
- Antiproliferative Activity : A study evaluated a series of 1,2,4-triazolo compounds for their antiproliferative effects on various cancer cell lines. The findings highlighted significant dose-dependent responses with some compounds showing improved efficacy compared to standard treatments like fluorouracil .
- Antimicrobial Screening : Another study focused on the synthesis and evaluation of thiophene-linked triazoles for their antimicrobial properties. The results indicated that certain derivatives exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria .
Data Tables
Q & A
Q. What are the key synthetic routes and intermediates for synthesizing (2E)-3-(thiophen-2-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}prop-2-enamide?
The synthesis typically involves multi-step reactions:
- Thiophene Functionalization : Thiophene rings are introduced via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling can attach thiophenyl groups to the pyridazine core .
- Triazole Formation : Cyclization of precursors (e.g., hydrazides or nitriles) under acidic or catalytic conditions generates the [1,2,4]triazolo[4,3-b]pyridazine scaffold .
- Amide Coupling : The prop-2-enamide side chain is introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Critical intermediates include thiophen-2-ylprop-2-enoic acid derivatives and 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-methanamine .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry and confirms the (2E)-configuration of the propenamide moiety. NOESY can resolve spatial arrangements of thiophene substituents .
- X-ray Crystallography : SHELXL software (v. 2015+) refines crystal structures, resolving ambiguities in tautomerism or stereochemistry . For example, SHELXL's restraints manage disordered thiophene rings in low-resolution datasets .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Questions
Q. How can experimental design (DoE) optimize reaction yields and purity?
- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions. Parameters like residence time and temperature are optimized via fractional factorial designs .
- Catalyst Screening : DoE identifies optimal catalysts (e.g., Pd(PPh₃)₄ for coupling steps) and solvent systems (DMF/THF mixtures) to maximize yield . Statistical tools like ANOVA analyze interactions between variables (e.g., pH vs. reaction time) .
Q. How can contradictions in tautomeric or conformational studies be resolved?
- Dynamic NMR : Observing temperature-dependent shifts distinguishes thione-thiol tautomerism in the triazole ring .
- DFT Calculations : Using density-functional theory (e.g., B3LYP/6-31G*), energy barriers between tautomers are computed to predict dominant forms .
- Crystallographic Refinement : SHELXL's "ISOR" and "DELU" restraints model anisotropic displacement parameters for disordered atoms .
Q. What computational strategies predict biological activity and pharmacokinetics?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). The thiophene-triazole core shows high affinity for hydrophobic binding pockets .
- ADME Prediction : SwissADME calculates logP (lipophilicity) and metabolic stability. The trifluoromethyl group (if present) enhances bioavailability .
Q. How can mechanistic studies elucidate the compound's biological activity?
- Enzyme Inhibition Assays : Competitive/non-competitive inhibition is tested via Michaelis-Menten kinetics. For example, IC₅₀ values against cytochrome P450 isoforms quantify metabolic interactions .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream targets in signaling pathways .
Data Contradiction Analysis
Example : Conflicting reports on the compound's solubility in polar solvents.
- Resolution : Use Hansen Solubility Parameters (HSPs) to reconcile discrepancies. Experimental data (e.g., DMSO solubility) is compared with HSPiP software predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
